2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide
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Description
Scientific Research Applications
PARP (Poly(ADP-ribose) Polymerase) Inhibition
Recent research has revealed that this compound displays excellent PARP 1 and 2 inhibition. With IC50 values of 3.8 nM and 2.1 nM, respectively, it shows promise in cancer therapy. In whole-cell assays, it inhibits PARP activity with an EC50 of 4 nM and suppresses the proliferation of cancer cells harboring mutant BRCA-1 and BRCA-2 genes within the 10-100 nM range .
Oligoribonucleotide Synthesis
Cetirizine Related Compound C has found utility in solid-phase oligoribonucleotide synthesis. Researchers have employed it alongside the H-phosphonate approach for the protection of 2’- and 5’-hydroxy functions. This application underscores its role in nucleic acid research and drug development .
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-18-10-12-23(13-11-18)17-8-6-16(7-9-17)22-20(24)14-15-4-2-3-5-19(15)21/h2-9,18H,10-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGVAIKQTUNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide |
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